

Spectroscopic Analysis of 1-(4-Isobutylphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Isobutylphenyl)ethanol**

Cat. No.: **B131453**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-(4-Isobutylphenyl)ethanol**, a key intermediate in the synthesis of Ibuprofen. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ^1H and ^{13}C NMR data are crucial for the structural confirmation of **1-(4-Isobutylphenyl)ethanol**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.28	d	8.1	2H	Ar-H
7.17	d	8.1	2H	Ar-H
4.86	q	6.4	1H	CH-OH
2.45	d	7.2	2H	Ar-CH ₂
1.85	m	-	1H	CH(CH ₃) ₂
1.48	d	6.4	3H	CH ₃ -CH
0.90	d	6.6	6H	(CH ₃) ₂ -CH

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data was acquired in deuterated chloroform (CDCl₃).[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
143.33	Ar-C
140.68	Ar-C
129.14	Ar-CH
125.36	Ar-CH
70.03	CH-OH
45.20	Ar-CH ₂
30.34	CH(CH ₃) ₂
25.08	CH ₃ -CH
22.47	(CH ₃) ₂ -CH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic vibrational frequencies for **1-(4-Isobutylphenyl)ethanol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (Alcohol)
~3080-3020	Medium	Aromatic C-H stretch
~2960-2870	Strong	Aliphatic C-H stretch
~1610, 1510	Medium	C=C stretch (Aromatic ring)
~1220-1000	Strong	C-O stretch (Alcohol)
~830	Strong	p-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-(4-Isobutylphenyl)ethanol** (Molecular Weight: 178.27 g/mol), the following mass-to-charge ratios (m/z) are significant in its electron ionization (EI) mass spectrum.[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment
178	Low	[M] ⁺ (Molecular Ion)
163	High	[M - CH ₃] ⁺
135	Medium	[M - C ₃ H ₇] ⁺
117	Medium	[M - C ₄ H ₉ - H ₂ O] ⁺
57	Medium	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 10-20 mg of **1-(4-Isobutylphenyl)ethanol** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 300 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 220 ppm.

Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed.
- Phase and baseline corrections are applied.
- Chemical shifts are referenced to TMS (0.00 ppm).
- Integration of ^1H NMR signals and peak picking for both ^1H and ^{13}C spectra are performed.

FT-IR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

- A small amount of **1-(4-Isobutylphenyl)ethanol** (1-2 drops) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- The plates are gently pressed together to form a thin liquid film.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the spectrometer's sample holder.
- The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

- The background spectrum is automatically subtracted from the sample spectrum.
- The resulting transmittance or absorbance spectrum is plotted.
- Peak positions (in cm^{-1}) and intensities are identified.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

- A dilute solution of **1-(4-Isobutylphenyl)ethanol** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
- The solution is filtered if any particulate matter is present.

Data Acquisition:

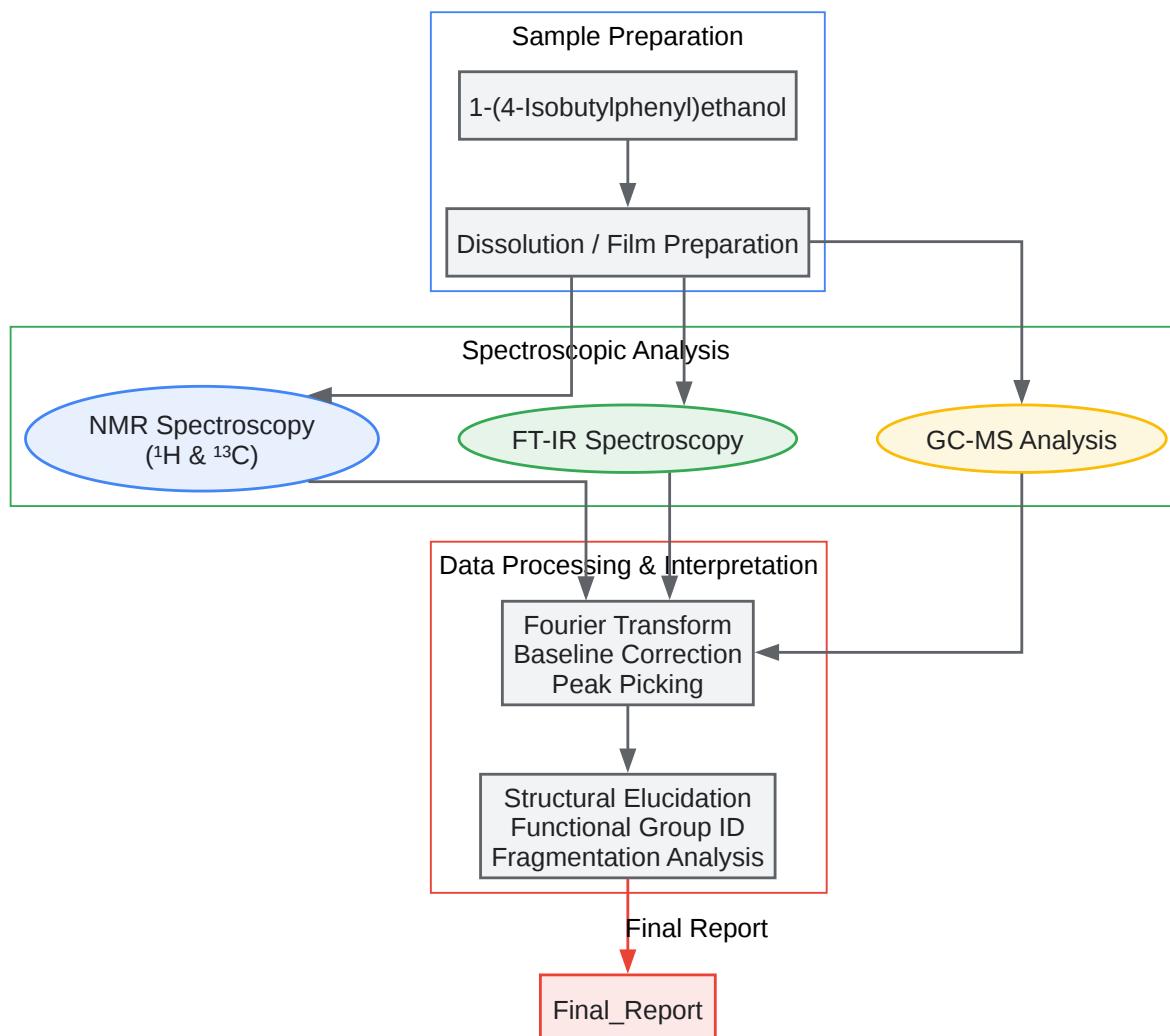
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatograph (GC) Conditions:
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms).
 - Oven Temperature Program: Initial temperature of 50-100 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 250-280 °C.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Speed: 2-3 scans/second.

Data Processing:

- The total ion chromatogram (TIC) is generated to show the retention time of the compound.
- The mass spectrum corresponding to the chromatographic peak of **1-(4-Isobutylphenyl)ethanol** is extracted.
- The fragmentation pattern is analyzed to identify the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-(4-Isobutylphenyl)ethanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1-(4-Isobutylphenyl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Isobutylphenyl)ethanol | 40150-92-3 [amp.chemicalbook.com]
- 2. 1-(4-Isobutylphenyl)ethanol | C12H18O | CID 181654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-(4-Isobutylphenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131453#spectroscopic-data-of-1-4-isobutylphenyl-ethanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

